4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate
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Overview
Description
4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H14F3NO4 and a molecular weight of 245.2 g/mol . This compound is known for its unique structure, which includes an aminoethoxy group and a trifluoroacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate typically involves the reaction of 4-(2-Aminoethoxy)butan-2-one with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, purification, and crystallization to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The aminoethoxy group can interact with various enzymes and receptors, modulating their activity. The trifluoroacetate moiety can influence the compound’s stability and reactivity, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethoxy)butan-2-one: Lacks the trifluoroacetate group, which may result in different chemical properties and reactivity.
2-Aminoethoxyethanol: Contains a similar aminoethoxy group but lacks the ketone and trifluoroacetate groups.
Trifluoroacetic acid: Contains the trifluoroacetate moiety but lacks the aminoethoxy and ketone groups.
Uniqueness
4-(2-Aminoethoxy)butan-2-one 2,2,2-trifluoroacetate is unique due to the presence of both the aminoethoxy and trifluoroacetate groups, which confer distinctive chemical properties and reactivity. This combination makes it valuable for specific scientific research applications and industrial processes .
Properties
IUPAC Name |
4-(2-aminoethoxy)butan-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.C2HF3O2/c1-6(8)2-4-9-5-3-7;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWBTLZZPDTHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCOCCN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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